5-Ethylsulfonyl-2-morpholin-4-yl-aniline is a chemical compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. It belongs to a class of compounds known for their diverse pharmacological properties, including antitumor and anti-inflammatory effects. The compound is characterized by its unique structure, which includes an ethylsulfonyl group and a morpholine moiety attached to an aniline backbone.
The compound can be synthesized through various chemical reactions involving commercially available starting materials. Research indicates that derivatives of this compound have been utilized in the development of protein-kinase inhibitors, which target specific enzymes involved in cell signaling pathways related to cancer and other diseases .
5-Ethylsulfonyl-2-morpholin-4-yl-aniline is classified as an aromatic amine due to the presence of the aniline structure. It also contains a sulfonyl functional group, making it part of the sulfonamide class of compounds, which are known for their biological activities.
The synthesis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline typically involves several steps:
A detailed synthetic route may involve the following steps:
The molecular structure of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline consists of:
The molecular formula for this compound is C11H16N2O2S, with a molecular weight of approximately 256.33 g/mol. The structural arrangement allows for potential interactions with biological targets, contributing to its pharmacological properties.
5-Ethylsulfonyl-2-morpholin-4-yl-aniline can participate in various chemical reactions:
The reactivity of the compound is influenced by the electron-donating properties of the morpholine and ethylsulfonyl groups, which can enhance its ability to interact with biological targets.
The mechanism of action for 5-Ethylsulfonyl-2-morpholin-4-yl-aniline primarily involves its role as a protein kinase inhibitor. By binding to specific kinase domains, it can modulate signaling pathways involved in cell proliferation and survival.
Studies suggest that compounds similar to 5-Ethylsulfonyl-2-morpholin-4-yl-aniline exhibit inhibitory activity against various kinases such as VEGFR2, which is crucial in angiogenesis . The inhibition of these pathways can lead to reduced tumor growth and metastasis.
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its aromatic nature. Specific melting points and boiling points would need to be determined experimentally.
Key chemical properties include:
Relevant data on solubility, stability, and reactivity profiles would be essential for practical applications.
5-Ethylsulfonyl-2-morpholin-4-yl-aniline has potential applications in:
The compound's structural features make it a valuable candidate for further exploration in pharmaceutical research aimed at developing effective therapeutic agents against various diseases.
The structural significance of 5-ethylsulfonyl-2-morpholin-4-yl-aniline derives from its dual functional groups, each contributing distinct binding interactions with kinase domains:
Morpholine Nitrogen as Hydrogen Bond Acceptor: The tertiary nitrogen of the morpholine ring acts as a key hydrogen bond acceptor, facilitating interactions with backbone amide protons (e.g., hinge region residues in kinases) or acidic side chains in catalytic sites. This moiety simultaneously enhances aqueous solubility due to its polar nature, counterbalancing the lipophilicity of the aniline ring [4].
Ethylsulfonyl Group as Polar Anchor: The ethylsulfonyl (–SO₂C₂H₅) group serves as a versatile polar anchor, engaging in both hydrogen bonding (via sulfonyl oxygen atoms) and hydrophobic interactions (via the ethyl chain). This group’s electron-withdrawing nature also modulates the electron density of the adjacent aniline nitrogen, fine-tuning its hydrogen-bond-donating capacity toward catalytic aspartate residues in kinases like VEGF receptor or PDGFR [1] [4].
Synergistic Binding Contributions: When integrated into larger scaffolds—such as quinazolines—this aniline derivative enables multipoint binding. For example, in the inhibitor 5-(4-Morpholin-4-Yl-Phenylsulfanyl)-2,4-Quinazolinediamine (DrugBank DB02001), the morpholin-aniline fragment positions the morpholine oxygen for water-mediated hydrogen bonds while the sulfonyl group stabilizes a hydrophobic subpocket. This synergy increases kinase binding affinity by 3–5-fold compared to morpholine-free analogs [4].
Table 1: Binding Contributions of Substituents in Morpholin-Aniline Pharmacophores
Functional Group | Interaction Type | Target Kinase Residues | Effect on Ki |
---|---|---|---|
Morpholine ring | H-bond acceptance | Backbone amides (hinge) | 5–10 × improvement |
Ethylsulfonyl | H-bond donation (O) | Catalytic aspartate | 3–8 × improvement |
Aniline -NH₂ | H-bond donation | Gatekeeper residue | Essential for activity |
Ethyl group | Hydrophobic | Lipophilic subpocket | 2–4 × selectivity gain |
The integration of morpholine-aniline motifs into drug discovery evolved through three key phases:
Origins in Natural Product Derivatization (1980s–1990s): Early kinase inhibitors featured simple anilines (e.g., aniline mustards), but suffered from off-target reactivity. Morpholine emerged as a solubilizing group in antibiotics (e.g., linezolid precursors) and antifungal agents, demonstrating metabolic stability and low toxicity. However, these applications rarely exploited morpholine’s direct target engagement capabilities [1].
Combinatorial Chemistry Era (Late 1990s–2000s): High-throughput screening campaigns identified morpholine-containing hits against serine/threonine kinases. Crucially, systematic substitution revealed that sulfonyl-anilines with morpholine at the ortho-position (e.g., 2-morpholin-4-yl-aniline) conferred superior kinase selectivity versus para-isomers. This period saw the synthesis of 5-ethylsulfonyl-2-morpholin-4-yl-aniline as a key intermediate for libraries targeting ATP-binding sites [1] [6].
Rational Design Period (2010s–Present): The fragment gained prominence in optimizing kinase inhibitors like GDC-0941 (Pictilisib), where morpholine-aniline components improved cellular permeability and reduced P-glycoprotein efflux. Its ethylsulfonyl variant specifically addressed metabolic liabilities of methylsulfonyl analogs—extending half-life by resisting oxidative metabolism—while maintaining target affinity [1] [6].
Table 2: Key Kinase Inhibitors Incorporating Morpholin-Aniline Pharmacophores
Inhibitor Name | Therapeutic Target | Role of Morpholin-Aniline | Development Status |
---|---|---|---|
5-(4-Morpholinylsulfanyl)quinazoline | Dihydrofolate reductase | Binds mitochondrial DHFR hinge region | Preclinical (DB02001) |
Pictilisib (GDC-0941) | PI3Kα | Solubility enhancement; ATP-pocket binding | Phase II |
Sonolisib (PX-866) | PI3K/MTOR | Stabilizes hydrophobic cleft interactions | Phase II |
The 5-ethylsulfonyl-2-morpholin-4-yl-aniline fragment directly influences tumor biology through two primary mechanisms:
Angiogenesis Suppression via Kinase Modulation: Inhibitors bearing this fragment exhibit potent activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR-β)—kinases critical for tumor angiogenesis. The ethylsulfonyl group’s size optimizes occlusion of the ATP-binding pocket in VEGFR-2, with 10–30 nM IC50 values reported in cell-free assays. This translates to in vivo inhibition of endothelial tube formation at 1–5 μM concentrations, disrupting tumor neovascularization [1] [4].
Cellular Permeability and Subcellular Targeting: The morpholine component’s basicity (pKa ~7.4) enables lysosomotropism—selective accumulation in acidic organelles (e.g., endosomes, lysosomes). This property enhances drug retention in tumor cells, which frequently exhibit aberrant lysosomal pH gradients. Concurrently, the ethylsulfonyl group’s moderate logP (~1.8) balances membrane diffusion, achieving intracellular concentrations 3–5× higher than analogs with hydrophilic sulfonates [4] [6].
Backbone for Hybrid Inhibitors: The aniline -NH2 group provides a synthetic handle for coupling to additional pharmacophores (e.g., quinazoline, pyrimidine), enabling dual kinase inhibition. For instance, conjugates with diaminopyrimidine yield compounds inhibiting both EGFR and VEGFR—critical for overcoming compensatory pathway activation in tumors. Ethylsulfonyl’s chain length (ethyl vs. methyl) specifically minimizes off-target binding to HER2/Neu while preserving VEGF potency [1] [4].
Table 3: Impact of Ethylsulfonyl-Morpholinaniline on Drug Properties
Property | Ethylsulfonyl Variant | Methylsulfonyl Analog | Significance |
---|---|---|---|
ClogP | 1.82 | 1.45 | Improved membrane permeation |
Solubility (pH 7.4) | 48 μM | >100 μM | Maintains formulation viability |
VEGFR-2 IC50 | 19 nM | 32 nM | Enhanced kinase affinity |
Metabolic stability (t½) | 42 min (human hepatocytes) | 18 min | Reduced clearance |
The strategic incorporation of 5-ethylsulfonyl-2-morpholin-4-yl-aniline into kinase inhibitor scaffolds thus represents a sophisticated balancing of molecular recognition (via sulfonyl and morpholine groups), biodistribution (lysosomotropism), and metabolic resilience (ethyl-based stability). These attributes collectively address historical limitations of earlier aniline-based inhibitors, positioning this fragment as a versatile tool in targeted cancer therapeutics.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0